N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide

Catalog No.
S6713373
CAS No.
2034426-98-5
M.F
C15H12N4O2
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-c...

CAS Number

2034426-98-5

Product Name

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C15H12N4O2/c20-15(11-3-5-16-6-4-11)19-10-12-14(18-8-7-17-12)13-2-1-9-21-13/h1-9H,10H2,(H,19,20)

InChI Key

IAGQVSUSURJGMP-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NC=C3

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NC=C3

Scientific literature currently lacks specific information on N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide. While the structure suggests potential for biological activity, there is no evidence of its origin or established role in scientific research [].


Molecular Structure Analysis

The compound features three key functional groups:

  • Pyridine-4-carboxamide: This moiety consists of a pyridine ring (six-membered aromatic ring with one nitrogen atom) linked to a carboxamide group (C=O-NH2). Carboxamides are known for their hydrogen bonding capabilities and can participate in various interactions with biological molecules [].
  • Pyrazin-2-yl: This is a six-membered diazine ring (two nitrogen atoms) connected to the central methylene bridge (CH2). The presence of nitrogen heterocycles can contribute to the compound's basicity and potential for forming hydrogen bonds [].
  • Furan-2-yl: This five-membered heterocycle with one oxygen atom is attached to the pyrazine ring. Furans are known for their aromatic character and can participate in various pi-stacking interactions with other aromatic moieties [].

The combination of these functional groups suggests potential for the molecule to interact with biological systems through hydrogen bonding and aromatic interactions. However, the specific spatial arrangement and overall structure require further investigation using computational methods or X-ray crystallography (if available) for a more detailed analysis [].


Chemical Reactions Analysis

  • Synthesis: The compound could potentially be synthesized via a multi-step reaction involving the coupling of pyridine-4-carboxylic acid with a pyrazinyl intermediate, followed by attachment of the furan moiety and the introduction of the methylene bridge. Specific reaction conditions and reagents would depend on the chosen synthetic strategy [].
  • Decomposition: The molecule might undergo hydrolysis under acidic or basic conditions, breaking the amide bond and releasing the corresponding components. Additionally, the furan ring could be susceptible to nucleophilic attack under specific conditions.
  • Search for Biological Activity: This compound is not listed in any major public databases of biologically active small molecules, such as PubChem or ChEMBL . This suggests that it has not been extensively studied for potential biological activity.
  • Patent Literature Search: A search of scientific literature databases and patent filings may reveal more information about the synthesis and potential applications of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide. However, such information may be limited by confidentiality restrictions.

  • Oxidation: The furan ring can be oxidized to form furanones.
  • Reduction: The pyrazine ring can be reduced to yield dihydropyrazines.
  • Substitution: The pyridine ring can engage in electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and halogens or organolithium reagents for substitution .

While specific studies on N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide are scarce, the structural characteristics indicate potential biological activity. Compounds with similar structural motifs have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound may act through mechanisms such as enzyme inhibition or receptor binding, affecting various biochemical pathways related to inflammation and cell proliferation .

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide typically involves multiple steps:

  • Formation of the Furan Ring: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Pyrazine Ring: Involves the condensation of diamines with diketones or other suitable precursors.
  • Coupling of Furan and Pyrazine Rings: Often performed using cross-coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Pyridine Ring: Can be synthesized through methods like Hantzsch pyridine synthesis.
  • Final Coupling: Involves coupling the furan-pyrazine intermediate with the pyridine carboxamide using palladium-catalyzed cross-coupling reactions .

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
  • Biological Studies: Used in enzyme inhibition studies and receptor binding assays.
  • Industrial

The interaction studies involving N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide focus on its ability to bind to specific molecular targets. This includes:

  • Enzyme Inhibition: Binding to active sites of enzymes to inhibit their function.
  • Receptor Binding: Modulating activity by binding to specific receptors.

Understanding these interactions is crucial for elucidating its mechanism of action in biological systems .

Several compounds share structural similarities with N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide:

  • N-(pyridin-3-yl)pyrazin-2-amine: Lacks the furan ring but retains a pyrazine-pyridine connection.
  • 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-(4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide: Contains an imidazo[1,2-a]pyrazine instead of a furan ring.
  • N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure but lacks the furan component.

Uniqueness

The uniqueness of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide lies in its combination of three heterocyclic rings (furan, pyrazine, and pyridine). This distinctive arrangement may confer unique chemical reactivity and biological activities compared to similar compounds .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

280.09602564 g/mol

Monoisotopic Mass

280.09602564 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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